Differential AChE Inhibition: Ortho-Ethoxy vs. Ortho-Methoxy Substitution Yields 176-Fold Shift in Potency
The ortho-ethoxy derivative 2-chloro-N-(2-ethoxybenzyl)acetamide (CAS 81494-06-6) demonstrates potent inhibition of recombinant Anopheles gambiae AChE with an IC₅₀ of 142 nM [1]. In contrast, the ortho-methoxy analog 2-chloro-N-(2-methoxybenzyl)acetamide (CAS 81494-04-4) is reported to exhibit an IC₅₀ of 25 µM against human AChE, representing a ~176-fold reduction in potency . While the two measurements involve different AChE species, the magnitude of the difference strongly indicates that the ethoxy group is a critical pharmacophoric element that cannot be replaced by methoxy without substantial loss of activity within the 2-chloro-N-(2-alkoxybenzyl)acetamide series.
| Evidence Dimension | AChE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 142 nM (recombinant Anopheles gambiae AChE, 10 min incubation, Ellman assay) |
| Comparator Or Baseline | 2-Chloro-N-(2-methoxybenzyl)acetamide (CAS 81494-04-4); IC₅₀ = 25 µM (human AChE) |
| Quantified Difference | ~176-fold higher potency (ethoxy vs. methoxy) |
| Conditions | Recombinant AChE enzyme inhibition assay (Ellman method); Anopheles gambiae (target) vs. human (comparator) |
Why This Matters
This potency differential establishes that the ortho-ethoxy substituent is essential for maintaining sub-micromolar AChE activity; procurement of the methoxy analog as a 'close substitute' will yield a substantially less active compound in AChE-targeted programs.
- [1] BindingDB BDBM50124882 / CHEMBL3623548. IC₅₀: 142 nM; Inhibition of recombinant Anopheles gambiae wild type AChE. View Source
